molecular formula C16H26N2O4S B2503154 2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1209671-43-1

2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2503154
CAS No.: 1209671-43-1
M. Wt: 342.45
InChI Key: VRQSLJGJVAQGJB-UHFFFAOYSA-N
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Description

2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzenesulfonamide core with methoxy and piperidinyl substituents, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the methoxyethyl group. The final step involves the sulfonamide formation through the reaction of the intermediate with benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonamide group can produce the corresponding amine.

Scientific Research Applications

2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving sulfonamide groups.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The methoxy and piperidinyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-phenyl-N-(1-(2-phenylethyl)piperidin-4-yl)acetamide: Similar structure with different substituents.

    N-(2-methoxyethyl)-1-(pyridin-2-yl)ethanamine: Contains a pyridine ring instead of a benzene ring.

    N-(2-methoxyethyl)-4-piperidinemethanol: Features a hydroxyl group instead of a sulfonamide group.

Uniqueness

2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S/c1-21-12-11-18-9-7-14(8-10-18)13-17-23(19,20)16-6-4-3-5-15(16)22-2/h3-6,14,17H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQSLJGJVAQGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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